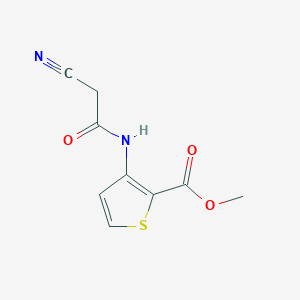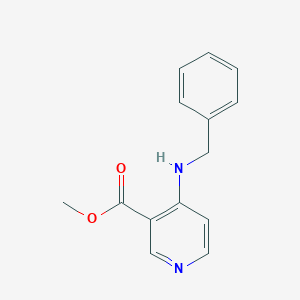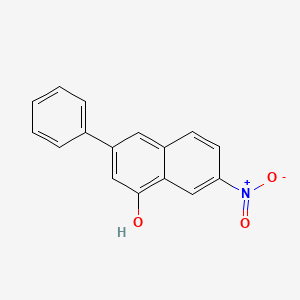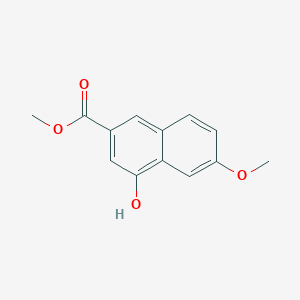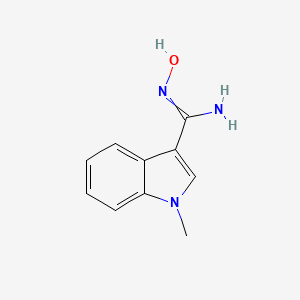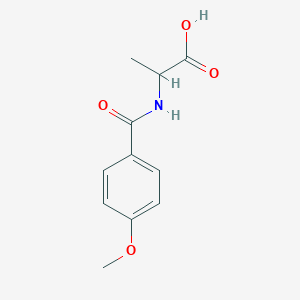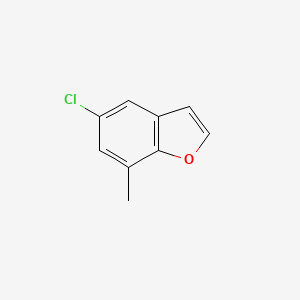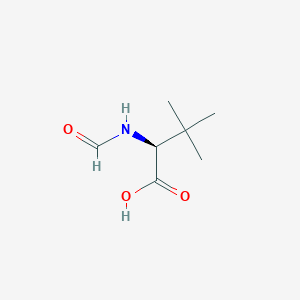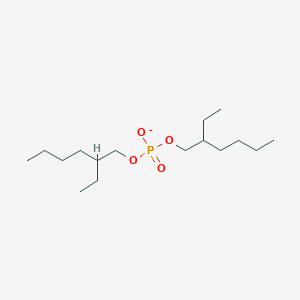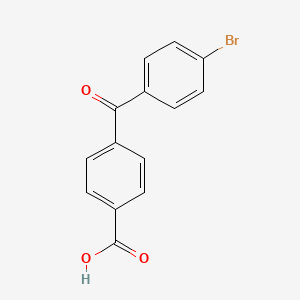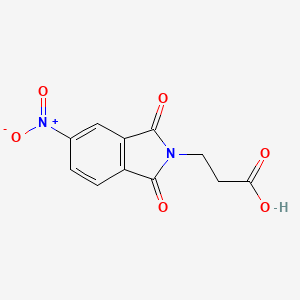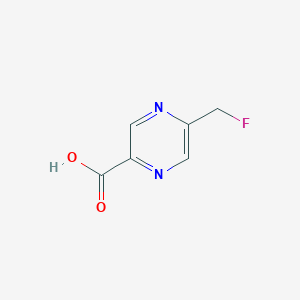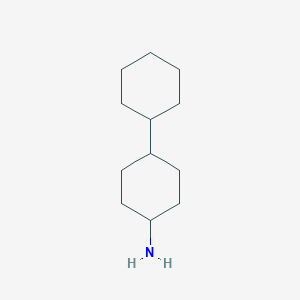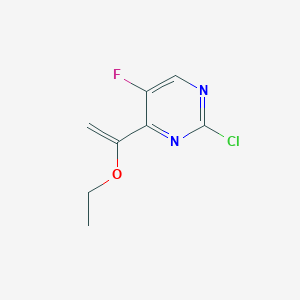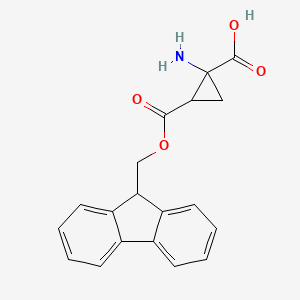
Fmoc-1-Aminocyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-1-Aminocyclopropane-1-carboxylic acid: is a derivative of 1-aminocyclopropanecarboxylic acid, which is a non-proteinogenic amino acid. This compound is widely used in peptide synthesis due to its ability to introduce conformational constraints into peptides, thereby enhancing their stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates.
Industrial Production Methods: : The industrial production of Fmoc-1-Aminocyclopropane-1-carboxylic acid typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Strong nucleophiles like sodium hydride and potassium tert-butoxide are often employed.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acid derivatives, while reduction can produce amines and alcohols .
Scientific Research Applications
Chemistry: : Fmoc-1-Aminocyclopropane-1-carboxylic acid is extensively used in solid-phase peptide synthesis due to its ability to introduce conformational constraints into peptides .
Biology: : In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms .
Medicine: : In medicinal chemistry, this compound is used to develop peptidomimetics and other therapeutic agents .
Industry: : The compound is also used in the agrochemical industry as a precursor for the synthesis of plant growth regulators .
Mechanism of Action
Molecular Targets and Pathways: : Fmoc-1-Aminocyclopropane-1-carboxylic acid exerts its effects by interacting with specific enzymes and proteins involved in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, allowing for the sequential addition of amino acids .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor of the plant hormone ethylene.
Fmoc-GABA-OH: Used in peptide synthesis for introducing gamma-aminobutyric acid residues.
Fmoc-Ala-OH: Used for introducing alanine residues in peptides.
Uniqueness: : Fmoc-1-Aminocyclopropane-1-carboxylic acid is unique due to its ability to introduce conformational constraints into peptides, enhancing their stability and biological activity .
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
1-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C19H17NO4/c20-19(18(22)23)9-16(19)17(21)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,20H2,(H,22,23) |
InChI Key |
UOOVYTTYBFNPLU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C(=O)O)N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


